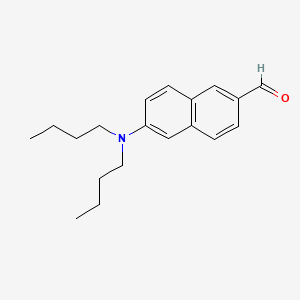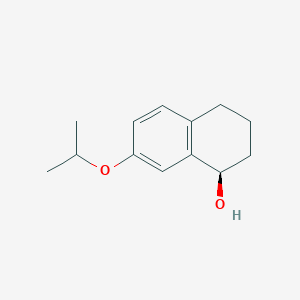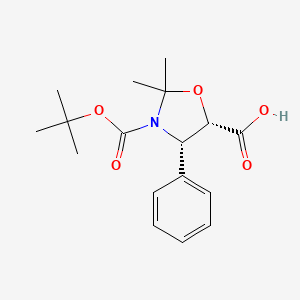
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol is a complex organic compound with the molecular formula C28H35NO4 and a molecular weight of 449.582 g/mol . This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated using hydroxylamine hydrochloride (NH2OH·HCl) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol has several applications in scientific research:
Chemistry: It is used as a linker in synthetic chemistry and as a reference standard in various analytical techniques.
Biology: The compound is employed in oligonucleotide analysis and therapeutic research.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action for 6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in therapeutic research, it may interact with enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-1-[(2S,4R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-1-pyrrolidinyl]-1-hexanone
- 6-({6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}disulfanyl)-1-hexanol
Uniqueness
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in synthetic chemistry and therapeutic research.
Propriétés
Formule moléculaire |
C28H35NO4 |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
6-amino-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]hexan-1-ol |
InChI |
InChI=1S/C28H35NO4/c1-31-26-15-11-24(12-16-26)28(23-9-4-3-5-10-23,25-13-17-27(32-2)18-14-25)33-21-22(20-30)8-6-7-19-29/h3-5,9-18,22,30H,6-8,19-21,29H2,1-2H3 |
Clé InChI |
CFQVJBAPPMKFEU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)

![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)


![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)

![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
